(2R)-2-benzenesulfonamidopropanoic acid
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Overview
Description
(2R)-2-benzenesulfonamidopropanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a benzenesulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-benzenesulfonamidopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, often an amino acid derivative.
Sulfonamidation: The amino group of the starting material is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.
Hydrolysis: The ester or amide protecting groups are hydrolyzed under acidic or basic conditions to yield the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Sulfonamidation: Utilizing automated reactors to control temperature and pH for optimal yield.
Purification: Employing techniques such as crystallization or chromatography to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-benzenesulfonamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
(2R)-2-benzenesulfonamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2R)-2-benzenesulfonamidopropanoic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-benzenesulfonamidopropanoic acid: The enantiomer of the compound, which may have different biological activities.
Benzenesulfonamide: A simpler analog without the chiral center.
Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
(2R)-2-benzenesulfonamidopropanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other analogs.
Properties
IUPAC Name |
(2R)-2-(benzenesulfonamido)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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